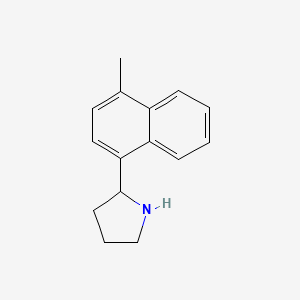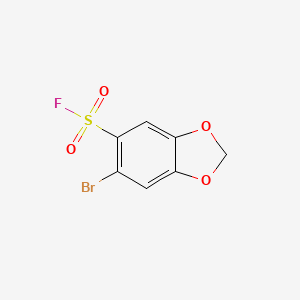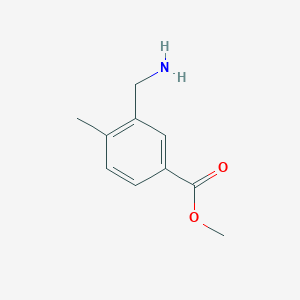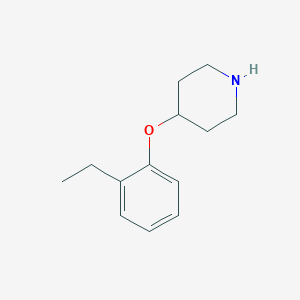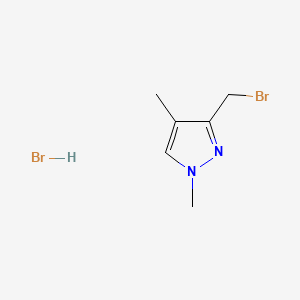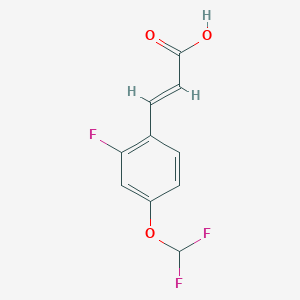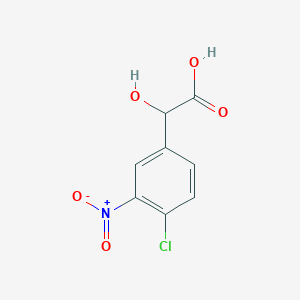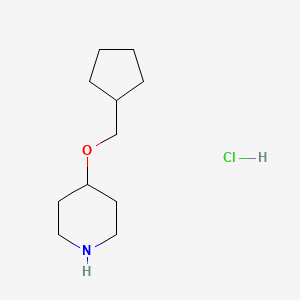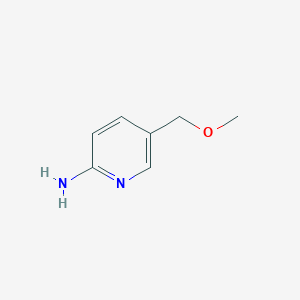
5-(Methoxymethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methoxymethyl)pyridin-2-amine is a heterocyclic organic compound featuring a pyridine ring substituted with a methoxymethyl group at the 5-position and an amine group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxymethyl)pyridin-2-amine typically involves the functionalization of a pyridine ring. One common method includes the bromination of 5-methyl-2,3-pyridinedicarboxylic acid dimethyl ester, followed by a series of reactions including ester exchange with methanol, bromination, and salification to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves scalable reactions with high yields and minimal impurities, making it suitable for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Methoxymethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
5-(Methoxymethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Methoxymethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways and exerting its effects through these interactions. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Aminopyrimidine Derivatives: These compounds share structural similarities and exhibit comparable biological activities.
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with similar functional groups and applications.
Uniqueness: 5-(Methoxymethyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group at the 5-position and amine group at the 2-position make it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C7H10N2O |
|---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
5-(methoxymethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H10N2O/c1-10-5-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3,(H2,8,9) |
InChI-Schlüssel |
AIGCCNFTWORJLK-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CN=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




